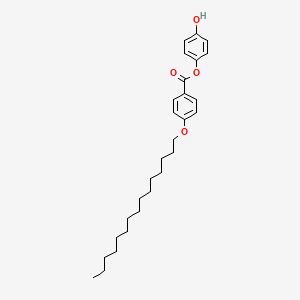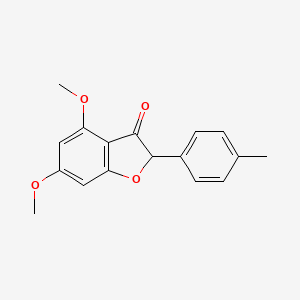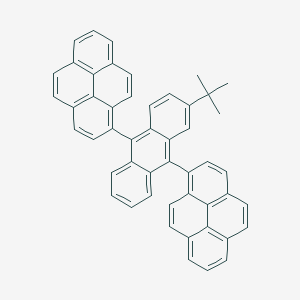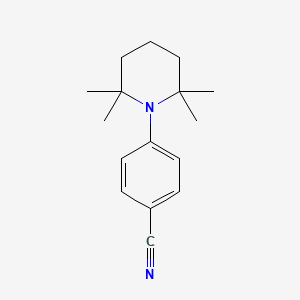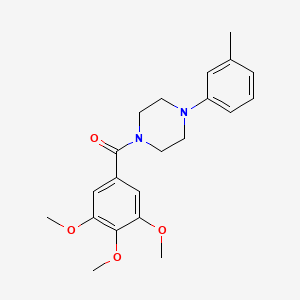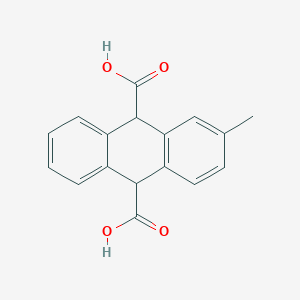
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is an organic compound with the molecular formula C17H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 9 and 10 positions, as well as a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid typically involves the oxidation of 2-methylanthracene. The process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the formation of intermediate dihydroxy compounds, which are subsequently oxidized to form the dicarboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and carboxylic acid groups, respectively. These groups can affect the compound’s stability, reactivity, and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: Lacks the carboxylic acid groups and methyl group, making it less reactive in certain chemical reactions.
2-Methylanthracene: Similar structure but without the carboxylic acid groups, leading to different reactivity and applications.
Anthracene-9,10-dicarboxylic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
2-Methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
847663-08-5 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-methyl-9,10-dihydroanthracene-9,10-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-9-6-7-12-13(8-9)15(17(20)21)11-5-3-2-4-10(11)14(12)16(18)19/h2-8,14-15H,1H3,(H,18,19)(H,20,21) |
InChI Key |
VHIRYPVEJXSAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=CC=CC=C3C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
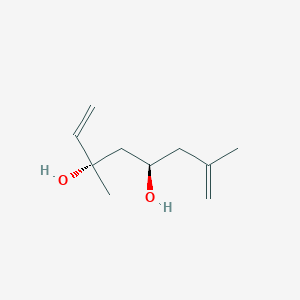
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
